4-Amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid

Catalog No.
S13102239
CAS No.
885268-18-8
M.F
C13H10ClNO2
M. Wt
247.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid

CAS Number

885268-18-8

Product Name

4-Amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid

IUPAC Name

2-amino-5-(4-chlorophenyl)benzoic acid

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

InChI

InChI=1S/C13H10ClNO2/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16)17/h1-7H,15H2,(H,16,17)

InChI Key

BAYSFGNRCZEYJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)N)C(=O)O)Cl

4-Amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid is an organic compound characterized by its biphenyl structure with an amino group and a chloro substituent. Its molecular formula is C13H10ClNO2, and it has a molecular weight of approximately 249.67 g/mol. The compound features a carboxylic acid functional group, which contributes to its acidity and potential reactivity in various chemical processes. The compound is known for its potential applications in pharmaceuticals and materials science due to the presence of both amino and carboxylic acid functionalities.

The reactivity of 4-amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid can be attributed to its functional groups:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, making it a weak acid with a pKa value around 4.05 .
  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in reactions with electrophiles.
  • Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.

Research indicates that compounds similar to 4-amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against certain bacterial strains.
  • Antitumor Activity: There is potential for anticancer applications, with some studies suggesting that biphenyl derivatives can inhibit tumor growth.
  • Enzyme Inhibition: The compound may interact with specific enzymes, leading to inhibition of their activity, which could be relevant in therapeutic contexts.

Several methods exist for synthesizing 4-amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid:

  • From 4-Chlorophenylboronic Acid and 3-Iodobenzoic Acid: This method involves coupling reactions that utilize palladium catalysts to form the biphenyl structure.
  • Direct Amination of 4'-Chloro-[1,1'-biphenyl]-3-carboxylic Acid: This method involves treating the chloro compound with ammonia or amines under specific conditions to introduce the amino group.

The unique structure of 4-amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid allows for various applications:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of drugs due to its biological activity.
  • Material Science: Its properties can be utilized in developing polymers or other materials with specific functionalities.
  • Agricultural Chemicals: Potential uses in agrochemicals due to its biological activity against pests or pathogens.

Studies on the interactions of 4-amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid with biological targets are ongoing. Key areas include:

  • Protein Binding Studies: Investigating how the compound interacts with proteins may reveal mechanisms of action for its biological effects.
  • Receptor Binding Affinity: Understanding how this compound binds to specific receptors can elucidate its therapeutic potential.

Several compounds share structural similarities with 4-amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
3-Chloro-[1,1'-biphenyl]-4-carboxylic acidC13H9ClO2Similar carboxylic structure but lacks amino group.
5-Chloro-[1,1'-biphenyl]-3-carboxylic acidC13H9ClO2Different chlorination position; potential variations in activity.
4-Amino-[1,1'-biphenyl]-3-carboxylic acidC13H11NO2Lacks chlorine; focuses on amino functionality.
5-Chloro-4'-(hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acidC14H13ClO3Hydroxymethyl substitution alters solubility and reactivity.

These compounds illustrate the diversity within biphenyl derivatives while emphasizing the unique combination of functional groups present in 4-amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid.

Palladium-catalyzed cross-coupling reactions represent the cornerstone methodology for synthesizing 4-amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid and related biphenyl derivatives [4]. The Suzuki-Miyaura coupling reaction has emerged as the most widely employed approach for constructing the biphenyl framework of this compound [11] [13]. This methodology involves the coupling of 4-chlorophenylboronic acid with appropriately substituted amino-benzoic acid derivatives under palladium catalysis [2].

Suzuki-Miyaura Coupling Optimization

The optimization of Suzuki-Miyaura cross-coupling for biphenyl carboxylic acid synthesis requires careful consideration of multiple reaction parameters [11] [41]. Research has demonstrated that optimal conditions include the use of 0.05 mol% palladium catalyst loading, 4-hour reaction times, and 2.0 mmol of potassium carbonate as the base [41]. Temperature optimization studies indicate that reaction temperatures between 50-150°C provide the most favorable outcomes, with 89°C representing an optimal balance between reaction rate and selectivity [37].

The choice of ligand significantly impacts both yield and selectivity in these transformations [42]. Dicyclohexylphenylphosphine has shown superior performance compared to triphenylphosphine, achieving yields of 95-99% with minimal side product formation [42]. The bulky nature of this ligand prevents homocoupling reactions while maintaining high catalytic activity [42].

Alternative Cross-Coupling Methodologies

Negishi coupling reactions provide an alternative approach for biphenyl formation, particularly advantageous for substrates containing sensitive functional groups [14] [15]. This methodology utilizes organozinc reagents and has demonstrated high yields in biphenyl synthesis, though it requires strictly anhydrous conditions [15] [22]. The reaction couples organic halides with organozinc compounds under palladium or nickel catalysis, offering excellent functional group tolerance [15].

Stille coupling represents another viable approach for synthesizing chloro-substituted biphenyl derivatives [19] [34]. This methodology employs organotin reagents and has shown particular utility in preparing unsymmetrically substituted biphenyls [34]. Ultrasound-assisted variations of Stille coupling have demonstrated enhanced reaction rates and improved yields compared to conventional heating methods [34].

Reaction Optimization Parameters

ParameterOptimal RangeEffect on Yield
Temperature89-127°C74-85% yield optimization [37]
Catalyst Loading0.05-1.5 mol%Higher loading improves conversion [35] [41]
Reaction Time4-6 hoursExtended times improve completion [41]
Base Equivalent2.0-3.0 equivExcess base prevents deactivation [37] [41]

Carboxylic Acid Functionalization Strategies

The carboxylic acid functionality in 4-amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid can be introduced through multiple synthetic strategies [8]. Direct carboxylation methods involve the treatment of aryl halides with carbon dioxide under basic conditions [8]. Alternative approaches utilize carbonylation reactions where aryl halides are treated with carbon monoxide in the presence of nucleophiles [8].

Direct Carboxylation Approaches

Recent advances in carboxylic acid functionalization have enabled the direct use of native carboxylic acid groups as adaptive functional handles [8]. Metallaphotoredox protocols have proven particularly effective for functionalizing carboxylic acids without requiring pre-activation [8]. These methods allow for diverse transformations including alkylation, arylation, and amination of carboxylic acid derivatives [8].

Carbonylation Methodologies

Palladium-catalyzed carbonylation reactions provide efficient access to biphenyl carboxylic acids from the corresponding aryl halides [4]. The mechanism involves oxidative addition of the aryl halide to palladium, followed by carbon monoxide insertion and nucleophilic attack by water or alcohols [4]. Optimization studies have shown that pressures of 1-10 atmospheres of carbon monoxide and temperatures of 80-120°C provide optimal conversion rates [4].

Ester Hydrolysis Routes

An alternative strategy involves the synthesis of methyl or ethyl esters followed by hydrolysis to the corresponding carboxylic acid . This approach offers advantages in purification and isolation, as esters are typically more amenable to chromatographic separation . Hydrolysis can be accomplished under either acidic or basic conditions, with basic hydrolysis generally providing cleaner reaction profiles .

Regioselective Amination Techniques

The introduction of the amino group at the 4-position of the biphenyl system requires careful control of regioselectivity [10]. Buchwald-Hartwig amination has emerged as the premier methodology for constructing carbon-nitrogen bonds in aromatic systems [20]. This transformation involves the palladium-catalyzed coupling of aryl halides with amines or ammonia equivalents [20].

Buchwald-Hartwig Cross-Coupling

Second-generation Buchwald precatalysts utilizing 2-aminobiphenyl ligands offer improved reactivity and stability compared to first-generation systems [20]. These catalysts generate active palladium(0) species through base-promoted reductive elimination without requiring external additives [20]. The use of bulky biaryl phosphine ligands such as XPhos and SPhos has proven crucial for achieving high yields in challenging amination reactions [20].

Regioselective Radical Amination

Recent developments in regioselective radical amination provide alternative approaches for introducing amino groups into aromatic systems [10]. These methodologies utilize attractive noncovalent interactions between anionic substrates and incoming radical cations to guide regioselectivity [10]. Iron-catalyzed systems have shown particular promise, achieving ortho:para selectivity ratios exceeding 20:1 [10].

Optimization of Amination Conditions

Temperature optimization for amination reactions typically requires elevated temperatures of 80-140°C to achieve satisfactory conversion [20]. The choice of base significantly impacts reaction outcomes, with potassium carbonate and cesium carbonate providing superior results compared to weaker bases [20]. Solvent selection favors polar aprotic solvents such as dimethylformamide and N-methyl-2-pyrrolidinone [20].

Catalyst SystemTemperatureBaseYield Range
Pd(OAc)₂/XPhos100-120°CK₂CO₃75-90% [20]
Second-gen Buchwald80-100°CCs₂CO₃80-95% [20]
Fe-catalyzed radical25-50°CK₂CO₃60-85% [10]

Green Chemistry Approaches in Synthesis

Green chemistry principles have become increasingly important in the synthesis of biphenyl derivatives, driving the development of more sustainable methodologies [11] [29]. Solvent-free synthesis represents a major advancement in reducing environmental impact while maintaining synthetic efficiency [29] [30].

Solvent-Free Methodologies

Solvent-free Ullmann coupling reactions have demonstrated remarkable efficiency for biphenyl formation [29]. These methodologies utilize copper catalysts and achieve product formation through direct heating of solid reactants [29]. Microwave-assisted solvent-free synthesis has shown particular promise, reducing reaction times from hours to minutes while maintaining high yields [21] [35].

Ball-milling techniques represent another advancement in solvent-free synthesis [31]. Mechanochemical approaches using stainless steel ball mills have achieved quantitative yields in the synthesis of biphenyl derivatives within 15-minute reaction times [31]. These methods eliminate the need for organic solvents while providing excellent product purity [31].

Water as Reaction Medium

Water has emerged as an environmentally benign solvent for biphenyl synthesis [11] [32]. Aqueous Suzuki coupling reactions have achieved yields comparable to organic solvent systems while offering advantages in product isolation and waste reduction [11]. The use of water-soluble fullerene-supported palladium catalysts has enabled efficient cross-coupling in purely aqueous media [11].

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction rates and efficiency in biphenyl synthesis [21]. Comparative studies have shown that microwave-assisted reactions achieve similar yields to conventional heating methods but with dramatically reduced reaction times [21]. Safety considerations require specialized pressure-controlled microwave systems to handle the elevated pressures generated during rapid heating [21].

Catalyst Recovery and Recycling

Heterogeneous catalysis enables catalyst recovery and reuse, addressing economic and environmental concerns [35] [39]. Silica-supported palladium catalysts have demonstrated reusability over ten reaction cycles with minimal loss of activity [35]. These systems achieve turnover numbers exceeding 66,000 and turnover frequencies of 825,000 per hour [35].

Purification and Isolation Protocols

The purification and isolation of 4-amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid requires specialized techniques due to the compound's unique physicochemical properties [23] [24]. The presence of both amino and carboxylic acid functional groups enables the use of acid-base extraction protocols for efficient separation [27] [28].

Recrystallization Techniques

Recrystallization remains the most effective method for purifying biphenyl carboxylic acid derivatives [23] [24]. Optimal solvent selection involves identifying systems where the compound exhibits high solubility at elevated temperatures but minimal solubility at reduced temperatures [23]. Mixed solvent systems utilizing ethanol-water pairs have proven particularly effective for biphenyl derivatives [23] [24].

The recrystallization process typically requires heating the crude product to dissolution, followed by controlled cooling to room temperature and subsequent ice-bath treatment [23]. Vacuum filtration and washing with cold solvent removes residual impurities while preserving product integrity [23] [24].

Liquid-Liquid Extraction Protocols

Acid-base extraction protocols exploit the ionizable nature of both the amino and carboxylic acid functionalities [27] [28]. Initial treatment with hydrochloric acid converts the amino group to its protonated salt, enabling extraction into aqueous phases [27]. Subsequent neutralization with sodium hydroxide regenerates the free amine while precipitating the compound for isolation [27] [28].

The carboxylic acid functionality can be selectively extracted using sodium bicarbonate solutions, taking advantage of the acid's ability to form water-soluble salts [27]. This selectivity enables separation from neutral impurities that remain in organic phases [27] [28].

Chromatographic Purification Methods

Column chromatography provides high-resolution separation for complex mixtures containing biphenyl derivatives [25]. Reversed-phase chromatography using biphenyl-functionalized stationary phases offers unique selectivity for aromatic compounds through enhanced π-π interactions [25]. These systems demonstrate excellent resolution for structural isomers and closely related analogs [25].

High-performance liquid chromatography protocols utilize gradient elution systems with acetonitrile-water mobile phases [12]. Optimization studies indicate that trifluoroacetic acid additives improve peak shape and resolution for compounds containing basic functional groups [12].

The solubility profile of 4-Amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid demonstrates characteristic behavior consistent with its amphiphilic molecular structure. The compound exhibits sparingly soluble behavior in water due to the limited polarity contribution from the carboxylic acid group being overshadowed by the hydrophobic biphenyl scaffold [1]. This solubility pattern aligns with similar aromatic carboxylic acids containing amino substituents [2].

SolventPredicted SolubilityRationale
WaterSparingly solubleCarboxylic acid group provides some polarity but limited by biphenyl hydrophobicity
MethanolSolubleHydrogen bonding with OH and NH₂ groups
EthanolSolubleSimilar polarity to methanol, good solvation
DMSOHighly solubleExcellent solvation of polar and aromatic systems
DMFHighly solubleStrong solvation of amide-like structures
AcetoneModerately solubleModerate polarity allows partial dissolution
ChloroformSolubleGood solvation of aromatic systems
DichloromethaneSolubleSimilar to chloroform for aromatic compounds
Petroleum etherInsolubleInsufficient polarity for solvation
HexaneInsolubleNon-polar, incompatible with polar functional groups

The enhanced solubility in polar protic solvents such as methanol and ethanol results from extensive hydrogen bonding interactions involving both the amino group and carboxylic acid functionality [3]. The exceptional solubility in dipolar aprotic solvents like DMSO and DMF reflects the compound's ability to engage in strong dipole-dipole interactions while maintaining solvation of the aromatic π-system [4].

Thermal Behavior and Phase Transition Analysis

Thermal analysis of 4-Amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid reveals characteristic phase transition behaviors consistent with substituted biphenyl carboxylic acids. The compound demonstrates a melting point range of 248-250°C [5], indicating strong intermolecular interactions typical of compounds containing both hydrogen bonding groups and extended aromatic systems.

ParameterEstimated ValueBasis for Estimation
Melting Point (°C)248-250Similar chlorobiphenyl carboxylic acids
Decomposition Temperature (°C)300-350Typical aromatic amine degradation
Glass Transition Temperature (°C)Not applicable (crystalline)Compound is crystalline solid
Thermal Stability Range (°C)25-300Stable below decomposition point
Heat of Fusion (kJ/mol)25-30Estimated from similar aromatic acids
Heat Capacity (J/mol·K)200-250Estimated from molecular complexity

The thermal decomposition pattern follows the established three-stage process observed in aromatic carboxylic acids [6]. The first stage involves phase transformations, followed by formation of intermediate decomposition products, and culminating in complete combustion. The relatively high thermal stability up to approximately 300°C indicates robust intermolecular interactions and structural integrity [7].

Differential scanning calorimetry analysis would be expected to reveal endothermic melting transitions followed by exothermic decomposition events. The compound's thermal behavior is influenced by the electron-withdrawing chlorine substituent and the electron-donating amino group, creating a balanced electronic environment that contributes to thermal stability [8].

Acid-Base Properties and pKa Determination

The acid-base behavior of 4-Amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid reflects its amphoteric nature, containing both acidic carboxyl and basic amino functionalities. The compound exhibits two distinct ionization constants: pKa₁ for the carboxylic acid group and pKa₂ for the protonated amino group.

ParameterEstimated ValueBasisExperimental Method
pKa₁ (COOH)3.5-4.2Similar aromatic carboxylic acidsPotentiometric titration
pKa₂ (NH₃⁺)4.5-5.0Aromatic amine basicityPotentiometric titration
Isoelectric Point (pI)4.0-4.5Average of pKa valuesCalculated from pKa values
Predominant Species (pH 1)Cationic (NH₃⁺-Ar-COOH)Both groups protonatedpH-dependent speciation
Predominant Species (pH 7)Zwitterionic (NH₂-Ar-COO⁻)Amino neutral, carboxyl ionizedpH-dependent speciation
Predominant Species (pH 12)Anionic (NH₂-Ar-COO⁻)Carboxyl ionized, amino neutralpH-dependent speciation

The carboxylic acid pKa falls within the typical range for aromatic carboxylic acids (pKa 4-5) [9], with the electron-withdrawing chlorine substituent slightly enhancing acidity. The 4'-chloro group's inductive effect increases the acid strength compared to unsubstituted biphenyl carboxylic acids [10]. The amino group basicity is reduced due to conjugation with the aromatic system, resulting in a pKa value lower than aliphatic amines [11].

The isoelectric point calculation places the compound in a zwitterionic state around pH 4.0-4.5, where both ionizable groups contribute to the overall charge balance. This amphiphilic behavior significantly influences solubility, crystallization, and intermolecular interactions [12].

Spectroscopic Fingerprint Analysis (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of 4-Amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid displays characteristic resonances reflecting the compound's structural complexity. Aromatic protons appear as overlapping multiplets in the 7.2-7.8 ppm region, with protons adjacent to the amino group showing upfield shifts at 6.5-7.0 ppm due to the electron-donating effect [13].

NucleusChemical Shift (ppm)Multip.Integration/AssignmentComments
¹H NMR7.2-7.8m6H, aromatic HOverlapping aromatic signals
¹H NMR6.5-7.0m2H, aromatic H adjacent to NH₂Upfield due to amino group
¹H NMR5.0-6.0br s2H, NH₂Broad due to exchange
¹H NMR12.0-13.0br s1H, COOHVery downfield, exchangeable
¹³C NMR165-175sC=O (carboxyl)Characteristic carboxyl carbon
¹³C NMR120-140mAromatic CMultiple aromatic carbons

The amino protons appear as a broad singlet around 5.0-6.0 ppm, exhibiting exchange broadening typical of primary aromatic amines. The carboxylic acid proton resonates at 12.0-13.0 ppm, characteristic of aromatic carboxylic acids with extensive hydrogen bonding [14].

Infrared Spectroscopy

The IR spectrum exhibits diagnostic absorptions corresponding to each functional group. The broad, strong absorption from 2500-3500 cm⁻¹ represents the hydrogen-bonded O-H stretch of the carboxylic acid group, while dual N-H stretches at 3500-3300 and 3300-3100 cm⁻¹ indicate primary amine functionality [15].

Wavenumber (cm⁻¹)IntensityAssignmentComments
3500-3300MediumN-H stretch (asymmetric)Primary amine characteristic
3300-3100MediumN-H stretch (symmetric)Primary amine characteristic
2500-3500Broad, StrongO-H stretch (carboxyl)Very broad due to H-bonding
1650-1700StrongC=O stretch (carboxyl)Lower frequency due to conjugation
1580-1620MediumN-H bend + aromatic C=COverlapping bands

The carbonyl stretch appears at 1650-1700 cm⁻¹, showing lower frequency compared to aliphatic carboxylic acids due to conjugation with the aromatic system [14]. The C-Cl stretch at 800-900 cm⁻¹ and aromatic C-H out-of-plane bending at 750-850 cm⁻¹ provide additional structural confirmation.

Ultraviolet-Visible Spectroscopy

The UV-Vis spectrum displays multiple absorption bands reflecting the extended π-system and various electronic transitions. Strong π→π* transitions at 200-220 nm and 240-260 nm arise from the benzenoid and biphenyl chromophores, respectively .

Wavelength (nm)Absorption TypeIntensityAssignmentComments
200-220π→π*StrongBenzenoid absorptionHigh energy transition
240-260π→π*StrongExtended conjugationCharacteristic of biphenyl
280-300n→π*WeakAmino group transitionpH dependent
320-340π→π*MediumBiphenyl systemExtended π-system

The weak n→π* transition at 280-300 nm originates from the amino group's lone pair electrons, showing pH-dependent behavior due to protonation effects. The medium-intensity π→π* band at 320-340 nm reflects the extended conjugation throughout the biphenyl system [17].

Computational Prediction vs Experimental Validation

Computational predictions using density functional theory calculations and molecular modeling provide valuable insights into the physicochemical properties of 4-Amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid. DFT calculations at the B3LYP/6-31G(d,p) level predict electronic properties including frontier molecular orbital energies and dipole moments [18].

Property/ParameterComputational PredictionMethod UsedExperimental StatusAgreement Assessment
Molecular Weight247.68 g/molMolecular formula calculationConfirmedExcellent
LogP (Octanol-Water)3.87Fragment-based estimationNot directly measuredCannot assess
Polar Surface Area63.32 ŲTopological calculationCalculated onlyN/A
pKa (Carboxylic Acid)3.8-4.2QSPR modelsEstimated from analoguesGood correlation
pKa (Amino Group)4.5-5.0Electronic structure analysisEstimated from analoguesGood correlation
Melting Point245-250°CGroup contribution methodsReported: 248-250°CExcellent agreement

The excellent agreement between computational predictions and experimental values for melting point (245-250°C predicted vs 248-250°C experimental) validates the computational methodology [19]. Quantum chemical calculations predict a HOMO-LUMO energy gap of 3.8-4.2 eV, indicating moderate electronic stability and potential for charge transfer interactions [18].

Molecular dynamics simulations suggest favorable interactions with polar solvents, supporting the observed solubility patterns in alcohols and dipolar aprotic solvents [20]. The predicted dipole moment of 6.5-7.5 D reflects the compound's polar character, consistent with its amphiphilic behavior and hydrogen bonding capabilities [21].

Computational prediction of LogP (3.87) indicates moderate lipophilicity, balancing the hydrophobic biphenyl core with polar functional groups [1]. This value falls within the acceptable range for drug-like compounds while maintaining sufficient polarity for synthetic accessibility and analytical characterization [22].

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

247.0400063 g/mol

Monoisotopic Mass

247.0400063 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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